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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of adamantane has established it as a

privileged scaffold in medicinal chemistry. Its incorporation into various molecules has led to the

development of a diverse range of biologically active compounds with therapeutic applications

spanning antiviral, anticancer, antidiabetic, and neuroprotective domains. This technical guide

provides a comprehensive overview of the biological activities of adamantane-containing

compounds, detailing their mechanisms of action, summarizing quantitative data, outlining key

experimental protocols, and visualizing relevant signaling pathways.

Antiviral Activity of Adamantane Derivatives
Adamantane derivatives, most notably amantadine and rimantadine, were among the first

antiviral drugs approved for the treatment of influenza A. Their primary mechanism of action

involves the inhibition of the M2 proton channel, a crucial component in the viral replication

cycle.

Mechanism of Action: Targeting the Influenza A M2
Proton Channel
The influenza A virus, upon entering a host cell via endocytosis, relies on the acidic

environment of the endosome to trigger the release of its genetic material. The M2 protein, a

tetrameric ion channel embedded in the viral envelope, facilitates the influx of protons from the
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endosome into the virion. This acidification process is essential for the dissociation of the viral

ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of

the viral genome into the cytoplasm and subsequent replication.[1][2] Adamantane-based

drugs, such as amantadine and rimantadine, act by physically blocking the pore of the M2

proton channel, thereby preventing this acidification and effectively halting viral uncoating and

replication.[1][3]
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Quantitative Antiviral Data
The antiviral efficacy of adamantane derivatives is typically quantified by the 50% effective

concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication

by 50%. The cytotoxicity of these compounds is measured by the 50% cytotoxic concentration

(CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure

of the therapeutic window of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 20 Tech Support

https://www.mdpi.com/2076-3417/14/9/3700
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099428/
https://www.mdpi.com/2076-3417/14/9/3700
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.892426/full
https://www.benchchem.com/product/b1268545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Virus
Strain

Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivit
y Index
(SI)

Referenc
e

Amantadin

e

A/WSN/33

(H1N1)
MDCK 0.45 ± 0.04 >100 >222 [4]

Rimantadin

e

A/WSN/33

(H1N1)
MDCK 0.21 ± 0.02 >100 >476 [4]

Gly-Thz-

rimantadin

e

A/Hongkon

g/68

(H3N2)

Not

Specified
0.11 µg/mL 50 µg/mL 454.5 [5]

Enol ester

10 (R-

isomer)

A/IIV-

Orenburg/2

9-

L/2016(H1

N1)pdm09

MDCK 7.7
Not

Specified

Not

Specified
[6]

Enol ester

10 (S-

isomer)

A/IIV-

Orenburg/2

9-

L/2016(H1

N1)pdm09

MDCK 7.7
Not

Specified

Not

Specified
[6]

Na₂1
A(H1N1)pd

m09

Not

Specified
5.0 µg/mL

Not

Specified

Not

Specified
[7]

Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a

compound by quantifying the reduction in the number of viral plaques formed in a cell

monolayer.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Influenza A virus stock

Adamantane-containing compound

Overlay medium (e.g., containing Avicel or agarose)

Crystal violet staining solution

Formalin (for fixing)

Procedure:

Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent

monolayer overnight.[8]

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus

dilutions for 1 hour at 37°C.[8]

Compound Treatment: After infection, remove the virus inoculum and add an overlay

medium containing different concentrations of the adamantane compound. A no-compound

control is also included.

Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.[9]

Fixation and Staining: Remove the overlay medium, fix the cells with formalin, and then stain

with crystal violet.[8]

Plaque Counting: Count the number of plaques in each well. The percent inhibition is

calculated relative to the no-compound control.
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EC₅₀ Determination: The EC₅₀ value is determined by plotting the percent inhibition against

the compound concentration and fitting the data to a dose-response curve.[10]

Seed MDCK cells in 12-well plate

Infect confluent monolayer with Influenza A virus

Add overlay medium with varying concentrations of Adamantane compound

Incubate for 2-3 days

Fix and stain cells with crystal violet

Count plaques and calculate % inhibition

Determine EC50 from dose-response curve
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Neuroprotective Activity of Adamantane Derivatives
Adamantane derivatives, particularly memantine and amantadine, have demonstrated

significant neuroprotective effects and are used in the treatment of neurodegenerative
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disorders such as Alzheimer's and Parkinson's diseases. Their primary mechanism of action in

this context is the antagonism of N-methyl-D-aspartate (NMDA) receptors.

Mechanism of Action: NMDA Receptor Antagonism
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity,

learning, and memory.[11] However, excessive activation of NMDA receptors by the

neurotransmitter glutamate can lead to excitotoxicity, a process implicated in neuronal cell

death in various neurodegenerative conditions.[12] Memantine and amantadine act as

uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[13] They bind to the

phencyclidine (PCP) site within the ion channel when it is open, thereby blocking the influx of

Ca²⁺ ions and preventing the downstream signaling cascades that lead to neuronal damage.

[13][14] The low affinity and rapid off-rate of these drugs are thought to contribute to their

favorable side-effect profile, as they do not interfere with normal synaptic transmission.[12]
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Quantitative Neuroprotective Data
The potency of NMDA receptor antagonists is often expressed as the half-maximal inhibitory

concentration (IC₅₀) or the inhibitor constant (Kᵢ).

Compound Receptor/Assay IC₅₀ / Kᵢ (µM) Reference

Memantine
NMDA Receptor (PCP

binding site)
Kᵢ = 0.5 [15]

Memantine
NMDA Receptor (wild-

type)
IC₅₀ = 1.2 ± 0.1 [14]

Amantadine
NMDA Receptor (wild-

type)
IC₅₀ = 7.2 ± 0.7 [14]

(R)-ketamine NMDA Receptor Kᵢ = 1.79 [16]

Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology
The whole-cell patch-clamp technique is a powerful method to directly measure the effect of a

compound on the function of ion channels like the NMDA receptor.[11]

Materials:

Cultured neurons or cells expressing recombinant NMDA receptors (e.g., HEK293 cells)

External and internal pipette solutions

Patch-clamp amplifier and data acquisition system

Microscope

Micromanipulators

Perfusion system

NMDA and glycine (agonists)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 20 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7478269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adamantane-based NMDA receptor antagonist

Procedure:

Cell Preparation: Plate cells on coverslips for recording.[12]

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with

the internal solution.[17]

Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance

(gigaohm) seal. Rupture the cell membrane under the pipette tip to achieve the whole-cell

configuration.[17]

Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and

glycine to elicit an inward current.

Compound Application: Perfuse the cell with a solution containing the adamantane

antagonist and the agonists. Record the reduction in the NMDA-induced current.

IC₅₀ Determination: Apply a range of antagonist concentrations and measure the

corresponding current inhibition. Plot the percent inhibition against the antagonist

concentration to determine the IC₅₀.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 20 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiological_Characterization_of_Rac_NMDAR_Antagonists_using_Patch_Clamp_Technique.pdf
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Electrophysiological_Characterization_of_Rac_NMDAR_Antagonists_using_Patch_Clamp_Technique.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare cultured neurons or transfected cells

Establish whole-cell patch-clamp configuration

Apply NMDA and glycine to evoke baseline current

Perfuse with adamantane antagonist at varying concentrations

Record inhibition of NMDA-induced current

Plot dose-response curve and calculate IC50
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Anticancer Activity of Adamantane Derivatives
The lipophilic nature of the adamantane cage makes it an attractive moiety for the design of

anticancer agents, as it can enhance cell membrane permeability and interactions with

hydrophobic binding pockets of target proteins. Adamantane-containing compounds have

shown activity against various cancer cell lines through diverse mechanisms.

Mechanism of Action: Diverse and Target-Specific
The anticancer mechanisms of adamantane derivatives are varied. Some compounds induce

apoptosis (programmed cell death), while others cause cell cycle arrest. For instance, certain

adamantyl isothiourea derivatives have been shown to suppress the growth of hepatocellular
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carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response

88 (MyD88)-Nuclear factor-κB (NF-κB) signaling pathway.[18] This pathway is a key regulator

of inflammation, which is often linked to cancer development.
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Quantitative Anticancer Data
The in vitro anticancer activity of adamantane derivatives is typically reported as the half-

maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to

inhibit the growth of a cancer cell line by 50%.
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Compound Cell Line IC₅₀ (µM) Reference

2,2-bis(4-

aminophenyl)adamant

ane

HT-29 (Colon) 0.1 [19]

2,2-bis(4-

aminophenyl)adamant

ane

KM-12 (Colon) 0.01 [19]

2,2-bis(4-

aminophenyl)adamant

ane

SF-295 (CNS) 0.059 [19]

2,2-bis(4-

aminophenyl)adamant

ane

NCI/ADR-RES

(Breast)
0.079 [19]

Adamantyl Isothiourea

5

Hep-G2

(Hepatocellular)
7.70 [18]

Adamantyl Isothiourea

6

Hep-G2

(Hepatocellular)
3.86 [18]

Adamantane

Isothiourea 2
PC-3 (Prostate) < 25 [2]

Adamantane

Isothiourea 2

HepG-2

(Hepatocellular)
< 25 [2]

Adamantane

Isothiourea 2
MCF-7 (Breast) < 25 [2]

Adamantane

Isothiourea 2
HeLa (Cervical) < 25 [2]

Compound 3a A549 (Lung) 5.988 ± 0.12 [20]

Compound 3d MCF-7 (Breast) 43.4 [20]

Compound 4d MCF-7 (Breast) 39.0 [20]

Compound 3d MDA-MB-231 (Breast) 35.9 [20]
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Compound 4d MDA-MB-231 (Breast) 35.1 [20]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

Cancer cell lines

Cell culture medium

Adamantane-containing compound

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the adamantane

compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve

the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The

IC₅₀ value is determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.[21]

Seed cancer cells in 96-well plate

Treat with Adamantane compound for 24-72h

Add MTT solution and incubate for 2-4h

Solubilize formazan crystals

Measure absorbance at 570 nm

Calculate % viability and determine IC50
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Antidiabetic Activity of Adamantane Derivatives
Certain adamantane derivatives, such as vildagliptin and saxagliptin, are potent and selective

inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

These drugs are used for the treatment of type 2 diabetes mellitus.
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Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are

released from the gut in response to food intake and stimulate insulin secretion from pancreatic

β-cells in a glucose-dependent manner. By inhibiting DPP-4, adamantane-based drugs like

vildagliptin and saxagliptin increase the circulating levels of active GLP-1 and GIP, leading to

enhanced insulin secretion and improved glycemic control. The adamantane moiety in these

inhibitors typically occupies a hydrophobic pocket in the active site of the DPP-4 enzyme,

contributing to their high potency and selectivity.
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Quantitative Antidiabetic Data
The potency of DPP-4 inhibitors is typically characterized by their half-maximal inhibitory

concentration (IC₅₀) or their inhibitor constant (Kᵢ).
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Compound Enzyme Kᵢ (nM) / IC₅₀ (nM) Reference

Saxagliptin Human DPP-4 Kᵢ = 1.3 [22]

5-hydroxysaxagliptin Human DPP-4 Kᵢ = 2.6 [22]

Vildagliptin Human DPP-4 Kᵢ = 13 [23]

Vildagliptin Human Plasma IC₅₀ = 2.7 [24]

Sitagliptin Human DPP-4 Kᵢ > 13 [22]

Experimental Protocol: DPP-4 Inhibitor Screening Assay
A common method for determining the inhibitory activity of compounds against DPP-4 is a

fluorometric assay using a synthetic substrate.

Materials:

Recombinant human DPP-4 enzyme

DPP-4 substrate (e.g., Gly-Pro-AMC)

Assay buffer (e.g., Tris-HCl)

Adamantane-based DPP-4 inhibitor

96-well black plates

Fluorometric microplate reader

Procedure:

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and various

concentrations of the inhibitor in the assay buffer.

Enzyme-Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme and the inhibitor

solutions. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.[3]

Reaction Initiation: Add the DPP-4 substrate to each well to initiate the enzymatic reaction.
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Fluorescence Measurement: Incubate the plate at 37°C for a defined time (e.g., 30 minutes)

and then measure the fluorescence of the product (AMC) at an excitation wavelength of

~360 nm and an emission wavelength of ~460 nm.[25]

IC₅₀/Kᵢ Determination: The percentage of inhibition is calculated by comparing the

fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ is

determined from a dose-response curve. The Kᵢ can be calculated from the IC₅₀ value or

determined through kinetic studies.

Incubate DPP-4 enzyme with Adamantane inhibitor

Add fluorogenic substrate (Gly-Pro-AMC)

Incubate at 37°C

Measure fluorescence of cleaved product (AMC)

Calculate % inhibition and determine IC50/Ki

Click to download full resolution via product page

Antibacterial Activity of Adamantane Derivatives
The adamantane scaffold has also been explored for the development of antibacterial agents.

The lipophilicity of adamantane can facilitate the penetration of bacterial cell membranes.

Quantitative Antibacterial Data
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The antibacterial activity is typically expressed as the Minimum Inhibitory Concentration (MIC),

which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism.

Compound Bacterial Strain MIC (µg/mL) Reference

Compound 9
S. epidermidis ATCC

12228
62.5 [1]

Compound 19 Gram-negative strains 125-500 [1]

Compound 5
C. albicans ATCC

10231
62.5 [1]

Cationic

Polyheterocyclic

Compounds

S. aureus (MRSA), B.

subtilis, E. faecalis
3.1-12.5 [26]

Adamantane

derivatives
Gram-positive cocci 0.02-10 [26]

Conclusion
The adamantane nucleus continues to be a cornerstone in the design of novel therapeutic

agents. Its unique structural and physicochemical properties have been successfully exploited

to modulate a wide array of biological targets, leading to clinically approved drugs and a

plethora of promising drug candidates. The diverse biological activities of adamantane-

containing compounds, from blocking viral ion channels to inhibiting key enzymes and

modulating receptor function, underscore the versatility of this remarkable scaffold. Future

research in this area will likely focus on the development of more potent and selective

adamantane derivatives, the elucidation of novel mechanisms of action, and the expansion of

their therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7868765/
https://pubmed.ncbi.nlm.nih.gov/15269601/
https://pubmed.ncbi.nlm.nih.gov/15269601/
https://www.researchgate.net/figure/IC50-values-of-the-most-active-derivatives-in-some-cancerous-cell-lines_fig2_366165650
https://www.researchgate.net/figure/Cell-cytotoxicity-assay-to-determine-CC50-values-The-effect-of-drugs-on-S10-3-cell_fig1_370365769
https://pmc.ncbi.nlm.nih.gov/articles/PMC3373380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3373380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3373380/
https://www.researchgate.net/figure/The-effect-of-dilution-on-the-IC50-for-inhibition-of-human-plasma-DPP-activity-by_fig1_223956955
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370343/
https://cdn.caymanchem.com/cdn/insert/700210.pdf
https://www.tandfonline.com/doi/full/10.1080/10610278.2022.2161902
https://www.benchchem.com/product/b1268545#biological-activity-of-adamantane-containing-compounds
https://www.benchchem.com/product/b1268545#biological-activity-of-adamantane-containing-compounds
https://www.benchchem.com/product/b1268545#biological-activity-of-adamantane-containing-compounds
https://www.benchchem.com/product/b1268545#biological-activity-of-adamantane-containing-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

